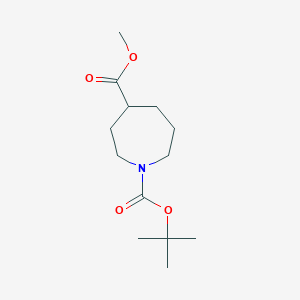

1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl azepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-5-6-10(7-9-14)11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNWOJPFGLNYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional confirmation provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns to fine-tune pharmacological and pharmacokinetic properties.[1][2] 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block, featuring a versatile diester substitution pattern on the azepane core. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen, while the methyl ester at the 4-position offers a site for further chemical modification.

Accurate and unambiguous structure elucidation is the cornerstone of chemical synthesis and drug development. This technical guide provides a comprehensive, multi-technique approach to the structural verification of this compound. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and definitive structural proof.

Section 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic data, the first step is to establish the molecular formula and calculate the degree of unsaturation (DoU). This provides a fundamental check for the presence of rings or multiple bonds.

-

Molecular Formula: C₁₃H₂₃NO₄[3]

-

Molecular Weight: 257.33 g/mol

The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (23/2) + (1/2) = 14 - 11.5 + 0.5 = 3

A DoU of 3 is consistent with the proposed structure, which contains two double bonds (one in the carbamate carbonyl and one in the ester carbonyl) and one ring (the azepane core). This initial calculation provides confidence that the proposed formula aligns with the expected structural features.

Section 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.

-

Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation

The primary goal is to observe the molecular ion and characteristic fragments that correspond to the key structural motifs: the N-Boc protecting group and the methyl ester.

Caption: Primary fragmentation pathways for the N-Boc group in positive-ion ESI-MS.

Section 3: Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most informative regions of the spectrum are the carbonyl (C=O) and C-O stretching frequencies.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-500 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Data Interpretation

The presence of two distinct carbonyl groups, a carbamate and an ester, is the key feature to confirm. These groups have characteristic, strong absorption bands that are readily distinguishable.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

| ~2970-2850 | C-H stretch | Aliphatic C-H bonds in azepane ring and alkyl esters | [4] |

| ~1735 | C=O stretch | Strong absorption from the methyl ester carbonyl | [4] |

| ~1690 | C=O stretch | Strong absorption from the carbamate (N-Boc) carbonyl | [5][6] |

| ~1250 & ~1160 | C-O stretch | Asymmetric and symmetric stretching of the ester and carbamate C-O bonds | [7] |

| ~1365 | C-N stretch | Carbamate C-N bond | [6] |

The clear observation of two separate carbonyl peaks at approximately 1735 cm⁻¹ and 1690 cm⁻¹ provides strong evidence for the presence of both the ester and carbamate functionalities, respectively.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon and proton framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous structural confirmation. [8][9]

Caption: Integrated NMR strategy for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum, along with a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish correlations.

¹H NMR Data Interpretation (500 MHz, CDCl₃)

The ¹H NMR spectrum can be divided into distinct regions corresponding to the Boc group, the methyl ester, and the azepane ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.67 | Singlet | 3H | -OCH₃ (Ester) | Classic chemical shift for a methyl ester. |

| ~3.6-3.4 | Multiplet | 4H | H2, H7 (Azepane) | Protons adjacent to the electron-withdrawing carbamate nitrogen are deshielded. |

| ~2.8-2.7 | Multiplet | 1H | H4 (Azepane) | Methine proton deshielded by the adjacent ester group. |

| ~2.0-1.7 | Multiplet | 6H | H3, H5, H6 (Azepane) | Remaining aliphatic methylene protons of the azepane ring. |

| 1.46 | Singlet | 9H | -C(CH₃)₃ (Boc) | Characteristic large singlet for the nine equivalent protons of the tert-butyl group. [7] |

¹³C NMR Data Interpretation (125 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the presence of 13 unique carbon atoms, and the chemical shifts are highly diagnostic of the electronic environment.

| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment | Rationale |

| ~175.5 | C (Quaternary) | C=O (Ester) | Typical chemical shift for an ester carbonyl. [7] |

| ~155.2 | C (Quaternary) | C=O (Carbamate) | Typical chemical shift for a carbamate carbonyl. [7] |

| ~79.5 | C (Quaternary) | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group, shifted downfield by oxygen. [7] |

| ~51.8 | CH₃ | -OC H₃ (Ester) | Methyl carbon of the ester. [7] |

| ~48-46 | CH₂ | C2, C7 (Azepane) | Carbons adjacent to nitrogen. |

| ~42.1 | CH | C4 (Azepane) | Methine carbon bearing the ester group. |

| ~35-28 | CH₂ | C3, C5, C6 (Azepane) | Remaining aliphatic carbons of the azepane ring. |

| 28.4 | CH₃ | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. [7] |

Section 5: Integrated Analysis and Final Confirmation

The structure of this compound is unequivocally confirmed by the powerful synergy of the described spectroscopic techniques.

-

Mass Spectrometry confirms the molecular formula C₁₃H₂₃NO₄ via an accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 258.1699). Tandem MS reveals characteristic fragmentations, including the loss of isobutylene (m/z 202) and the entire Boc group (m/z 158), validating the N-Boc-azepane substructure.

-

Infrared Spectroscopy provides clear evidence for the required functional groups. Two distinct, strong carbonyl absorptions at ~1735 cm⁻¹ and ~1690 cm⁻¹ definitively confirm the presence of both an ester and a carbamate, respectively.

-

NMR Spectroscopy delivers the final, detailed blueprint. ¹H NMR shows the correct number of protons in distinct chemical environments, including the signature singlets for the methyl ester (3H) and tert-butyl group (9H). ¹³C NMR and DEPT experiments confirm the presence of all 13 carbons, including the two carbonyls, the four unique carbons of the Boc group, the ester methyl, and the six distinct carbons of the substituted azepane ring.

Together, these complementary datasets leave no ambiguity and provide a robust, self-validating confirmation of the assigned structure.

References

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

-

FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link]

-

Normalized FTIR spectra of a) parent PUA and its solid degradation products obtained ... ResearchGate. [Link]

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. [Link]

-

Chemical shifts of cyclic ester methylene and carbonyl carbon in the... ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Amine Fragmentation. Chemistry LibreTexts. [Link]

-

NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Natural Product Communications. [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

-

Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]

-

Azepane | C6H13N | MD Topology | NMR | X-Ray. ATB. [Link]

Sources

- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound,1259065-07-0-Amadis Chemical [amadischem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. smbstcollege.com [smbstcollege.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-methoxycarbonyl-azepane

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of N-Boc-4-methoxycarbonyl-azepane (tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate). As a key heterocyclic building block, the azepane scaffold is of significant interest to researchers in medicinal chemistry and drug discovery for its role in creating structurally diverse and conformationally flexible molecules.[1] Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous structures and established principles of organic chemistry to provide a robust predictive profile. We present detailed, field-proven methodologies for its synthesis, purification, and analytical confirmation, ensuring scientific integrity and practical utility for professionals in the field.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a crucial structural motif in a wide array of biologically active compounds and natural products. Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane framework offers greater conformational flexibility and access to a broader region of three-dimensional chemical space.[2] This characteristic is often exploited in drug design to optimize ligand-receptor binding interactions.

N-Boc-4-methoxycarbonyl-azepane (Figure 1) is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the nitrogen atom, essential for multi-step synthetic sequences. The methoxycarbonyl group at the C4-position provides a versatile point for further chemical elaboration, such as conversion to amides, carboxylic acids, or alcohols. This guide serves as a foundational resource for scientists looking to incorporate this valuable scaffold into their research programs.

Figure 1. Chemical Structure of N-Boc-4-methoxycarbonyl-azepane

Chemical Identity and Physicochemical Properties

Precise identification and understanding of core physical properties are paramount for the successful application of any chemical intermediate. While extensive experimental data for this specific molecule is not widely published, the properties can be reliably predicted based on its constituent functional groups.

| Property | Value | Source / Rationale |

| IUPAC Name | 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate | IUPAC Nomenclature |

| Synonyms | N-Boc-4-methoxycarbonyl-azepane, Methyl 1-Boc-azepane-4-carboxylate | Common Abbreviations |

| CAS Number | 1259065-07-0 | Chemical Abstracts Service[3] |

| Molecular Formula | C₁₃H₂₃NO₄ | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Appearance | Colorless to light yellow oil or low-melting solid | Predicted based on analogous Boc-protected esters |

| Boiling Point | Not Determined (Predicted >300 °C) | High molecular weight and polarity suggest a high boiling point; likely to decompose under atmospheric distillation. |

| Melting Point | Not Determined | May exist as a viscous oil at room temperature. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMSO, DMF. Sparingly soluble in water. | Predicted based on its ester and carbamate functionalities combined with a largely aliphatic structure. |

Synthesis and Purification Workflow

The synthesis of N-Boc-4-methoxycarbonyl-azepane is not commonly detailed in the literature, but a robust and logical pathway can be derived from established organic chemistry principles. A highly effective method involves the ring expansion of a readily available N-Boc-4-piperidone, followed by esterification.[1]

Logical Synthesis Pathway

The workflow involves two primary stages: the expansion of the six-membered piperidine ring to the seven-membered azepane ring, followed by the conversion of the resulting ketone to the target methyl ester. This approach is advantageous as it builds upon commercially available starting materials.

Diagram 1: Proposed workflow for the synthesis and purification of N-Boc-4-methoxycarbonyl-azepane.

Experimental Protocol: Synthesis via Ring Expansion

This protocol is a representative procedure based on established methodologies for similar transformations.[1]

Step 1: Ring Expansion of N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C, add ethyl diazoacetate (1.2 eq).

-

Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

Step 2: Hydrolysis, Decarboxylation, and Esterification

-

Dissolve the crude intermediate from Step 1 in a 3M solution of hydrochloric acid.

-

Heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water.

-

To the resulting crude carboxylic acid, add methanol (10 volumes) and catalytic sulfuric acid (0.1 eq).

-

Heat the solution to reflux for 6 hours.

-

Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Experimental Protocol: Purification

-

Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-Boc-4-methoxycarbonyl-azepane as a purified oil or solid.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Analytical Workflow

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with therapeutic potential. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the spectroscopic data integral to the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and quality assessment of this compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this important synthetic intermediate.

Molecular Structure and Key Functional Groups

A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure. This compound possesses several key features that give rise to its characteristic spectral signature: the azepane ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester.

Caption: Molecular structure of this compound.

Synthesis and Purification

While multiple synthetic routes to functionalized azepanes exist, a common approach involves the ring expansion of a corresponding piperidine derivative. A plausible synthesis for this compound could involve the reaction of a suitable N-Boc protected piperidine with a diazo compound, leading to the seven-membered ring system.[2]

Proposed Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of the title compound.

Experimental Protocol for Purification:

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents. A standard method for a compound of this nature is flash column chromatography.

-

Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide a detailed map of the proton environment within the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~ 3.70 | s | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| ~ 3.4 - 3.6 | m | 4H | -N-CH₂- (ring) | Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |

| ~ 2.5 - 2.7 | m | 1H | -CH- (at C4) | The methine proton at the 4-position of the azepane ring. |

| ~ 1.6 - 2.0 | m | 6H | -CH₂- (ring) | Protons on the remaining carbons of the azepane ring. |

| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~ 175 | C=O (ester) | The carbonyl carbon of the methyl ester. |

| ~ 155 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group. |

| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 52 | -OCH₃ | The carbon of the methyl ester. |

| ~ 45 - 50 | -N-CH₂- (ring) | Carbons adjacent to the nitrogen atom. |

| ~ 40 | -CH- (at C4) | The methine carbon at the 4-position. |

| ~ 28 - 35 | -CH₂- (ring) | The remaining carbons of the azepane ring. |

| ~ 28.5 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₂₃NO₄), the expected molecular weight is approximately 257.33 g/mol .

Expected Fragmentation Pattern:

A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group. The loss of isobutylene (56 Da) from the molecular ion is a characteristic fragmentation.

-

[M+H]⁺: ~258.17

-

[M - C₄H₈]⁺ (loss of isobutylene): ~202.11

-

[M - Boc]⁺: ~158.11

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 2975 - 2850 | C-H | Alkane stretching |

| ~ 1735 | C=O | Ester carbonyl stretch |

| ~ 1690 | C=O | Carbamate carbonyl stretch |

| ~ 1250, 1160 | C-O | Ester and carbamate C-O stretching |

The two distinct carbonyl stretching frequencies for the ester and the carbamate are a key diagnostic feature in the IR spectrum. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. While experimentally obtained spectra are the gold standard for structural confirmation, a deep understanding of the expected spectroscopic features, as outlined in this guide, provides a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate. The predicted data presented herein, based on established principles and data from analogous structures, serves as a reliable reference for scientists working in drug discovery and development.

References

- Nepal Journals Online. (2021).

- National Center for Biotechnology Information. (2022).

- Wiley Online Library. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- PubChem.

- Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- BenchChem. (2025). Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery.

- Amadis Chemical.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- ChemicalBook.

- ChemWhat.

- ResearchGate. (2025).

- ResearchGate. 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251.

- Pharmaffiliates. CAS No : 878630-84-3 | Product Name : (S)

- PubChem.

- Doc Brown's Chemistry. INFRARED SPECTROSCOPY.

- Sigma-Aldrich.

- PubChem.

- PubChemLite. Tert-butyl 4-(methylamino)

- GlycoTorsion. Azepane | C6H13N | MD Topology | NMR | X-Ray.

- Amadis Chemical.

- PubChemLite.

- mzCloud.

- BLDpharm. 194032-32-1|(S)

- ChemicalBook. 1,4-Di-tert-butylbenzene(1012-72-2)IR1.

- ChemicalBook.

Sources

The Azepane Scaffold in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique combination of conformational flexibility, three-dimensional character, and synthetic tractability has led to its incorporation into a multitude of bioactive molecules, including natural products and numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical overview of the azepane core, intended for researchers, medicinal chemists, and drug development professionals. We will explore its distinct conformational landscape, dissect key synthetic strategies for its construction and functionalization, and survey its broad therapeutic applications, from oncology to neuropharmacology. Through detailed protocols, data-driven tables, and mechanistic diagrams, this document aims to serve as a comprehensive resource for leveraging the azepane scaffold in the rational design of next-generation therapeutics.

The Conformational Landscape: A Key Determinant of Bioactivity

Unlike the relatively rigid chair conformation of its six-membered counterpart, piperidine, the seven-membered azepane ring possesses significant conformational flexibility. This dynamism is not a liability but a critical feature that can be exploited in drug design. The low energy barrier between multiple stable conformations, primarily the twist-chair and boat families, allows the scaffold to adapt its shape to fit complex biological targets.[3]

High-level computational studies have shown that the twist-chair conformation is often the most stable energetic minimum.[3] However, the specific substitution pattern on the ring can dramatically influence this conformational equilibrium. This principle is the cornerstone of a key drug design strategy: conformational constraint. By introducing specific substituents, chemists can bias the ring to adopt a single, bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency and selectivity.[4][5]

A powerful example of this is selective fluorination. The introduction of a single fluorine atom can effectively "lock" the azepane ring into one major conformation, a tactic that has proven more effective than using larger hydroxyl groups.[4][6] Understanding and controlling the conformational behavior of the azepane ring is therefore a critical first step in any drug discovery campaign centered on this scaffold.

Caption: Key retrosynthetic strategies for azepane synthesis.

Experimental Protocol: Synthesis of N-Benzyl-azepane-2,4-dione via Dieckmann Condensation

This protocol describes a generalized, self-validating system for the synthesis of an N-substituted azepane-2,4-dione, a versatile intermediate for further functionalization. [7]

-

Step 1: Synthesis of the Acyclic Precursor (Diethyl 2-(benzyl(3-ethoxy-3-oxopropyl)amino)propanoate)

-

To a solution of N-benzyl-L-alanine ethyl ester (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

-

Add ethyl acrylate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired acyclic diester.

-

-

Step 2: Intramolecular Dieckmann Condensation

-

Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene (15 mL/mmol) under an inert atmosphere (N₂ or Ar).

-

Add a solution of the diester from Step 1 (1.0 eq) in anhydrous toluene dropwise to the sodium ethoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction for the formation of the β-keto ester product.

-

Cool the reaction mixture in an ice bath and carefully quench by adding 1 M aqueous HCl until the pH is ~5-6.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, N-benzyl-3-ethoxycarbonyl-azepan-2-one, can be used directly in the next step.

-

-

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the crude product from Step 2 in a mixture of acetic acid and concentrated HCl (e.g., 2:1 v/v).

-

Heat the mixture to reflux for 6-8 hours to effect both hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, N-benzyl-azepane-2,4-dione, by column chromatography or recrystallization to yield the pure compound.

-

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the azepane scaffold is demonstrated by its broad and potent biological activities across numerous disease areas. Its three-dimensional exit vectors allow for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with a variety of biological targets. [1]

Anticancer Activity

Many azepane derivatives exhibit potent anticancer properties. A prominent example is the natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase B (PKB/Akt). [5][8]The PKB/Akt signaling pathway is a critical regulator of cell proliferation and survival and is frequently dysregulated in cancer. [9]Structure-based drug design efforts, using balanol as a scaffold, have led to the development of highly potent and plasma-stable analogs with IC₅₀ values in the low nanomolar range. [8]

| Compound/Class | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Balanol Analog 4 | PKB-alpha | 4 nM | [8] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon) | 1.09 µM | [10] |

| Benzo[a]phenazine derivative 7 | Various | 1-10 µM | [10]|

Caption: Inhibition of the PI3K/Akt pathway by azepane compounds.

Central Nervous System (CNS) Disorders

The azepane scaffold has shown significant promise in the development of agents for neuropsychiatric disorders. Its ability to cross the blood-brain barrier and interact with CNS targets makes it particularly attractive. Chiral bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine (NET) and dopamine (DAT) transporters. [11][12]Such compounds have favorable pharmacokinetic profiles and outstanding brain penetrance, making them excellent starting points for CNS drug development. [13]

| Compound/Class | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-benzylated bicyclic azepane | NET, DAT | < 100 nM | [11][12] |

| Azelastine | Histamine H₁ Receptor | (Antagonist) | [5]|

Anti-Alzheimer's Disease Activity

The inhibition of β-secretase (BACE1) is a key therapeutic strategy for Alzheimer's disease, as it reduces the production of neurotoxic amyloid-β peptides. Several azepane-containing compounds have been developed as potent BACE1 inhibitors, demonstrating the scaffold's utility in targeting aspartic proteases. [2][10]

| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Azepane Derivative | BACE1 | 16 nM | [10] |

| Fused-Azepine | BACE1 | 29 nM | [10]|

Other Therapeutic Areas

The versatility of the azepane scaffold is further highlighted by its presence in drugs for a wide range of other conditions. [1][2][14]* Antidiabetic: Tolazamide is an oral blood glucose-lowering drug. [5]* Antiviral/Antimicrobial: Mecillinam is an antibiotic. [1]* Vasodilator: Cetiedil is used for its vasodilating properties. [1]

Azepane as a Piperidine Bioisostere

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modulate a drug's properties while retaining its desired biological activity. [15]The azepane ring can be considered a "ring-expanded" bioisostere of the ubiquitous piperidine scaffold. This substitution offers several strategic advantages:

-

Increased Three-Dimensionality: The greater flexibility and larger size of the azepane ring allow it to explore a wider conformational space and present its substituents with different vectors compared to a piperidine ring. This can lead to improved binding affinity and selectivity. [1]2. Modulation of Physicochemical Properties: Expanding the ring can alter key properties like lipophilicity (logP) and aqueous solubility, which can be fine-tuned to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

-

Novelty and Intellectual Property: Moving from a piperidine to an azepane core can place a compound in a novel chemical space, providing a significant advantage in securing intellectual property. [16] A recent strategy has demonstrated the synthesis of azepane analogs of known piperidine-containing drugs, showcasing how this bioisosteric switch can be used to generate new lead compounds with potentially different pharmacological profiles. [16]

Experimental Protocol for Biological Evaluation: MTT Assay for Cytotoxicity

To assess the anticancer potential of novel azepane derivatives, a robust and reproducible in vitro assay is required. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10]

Caption: General workflow for an in vitro MTT cytotoxicity assay.

-

Objective: To determine the concentration of an azepane-containing compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom cell culture plates.

-

Azepane test compound, dissolved in DMSO to create a stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azepane compound stock solution in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO, concentration matched to the highest compound dose) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The azepane scaffold represents a highly valuable and versatile core in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility provide a distinct advantage for achieving potent and selective interactions with a wide range of biological targets. Coupled with an expanding toolkit of synthetic methodologies that allow for precise control over substitution and stereochemistry, the azepane ring is poised to remain a cornerstone of drug discovery efforts.

Future research will likely focus on developing more efficient and stereoselective synthetic routes to access increasingly complex and novel azepane derivatives. [17][18]Furthermore, as our understanding of the nuanced structure-activity and structure-property relationships deepens, the rational design of azepane-containing molecules will become even more sophisticated. The continued exploration of this privileged scaffold promises to yield new therapeutic agents to address unmet medical needs in oncology, neurodegenerative diseases, and beyond.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in the design of novel therapeutics. Its inherent conformational flexibility, coupled with the capacity for extensive functionalization, allows for precise three-dimensional arrangements that can potently and selectively engage a multitude of biological targets. This guide provides an in-depth technical analysis of the biological significance of functionalized azepane derivatives, moving beyond a mere cataloging of activities to explore the underlying principles of their design, mechanism of action, and therapeutic applications. We will dissect key structure-activity relationships, provide actionable experimental protocols, and visualize the complex biological pathways modulated by this versatile scaffold.

The Azepane Advantage: Conformational Plasticity and Vectorial Presentation

Unlike the more rigid and planar five- and six-membered heterocyclic counterparts, the azepane ring exists in a dynamic equilibrium of several low-energy conformations, most notably the chair and boat forms. This conformational diversity is not a liability but a strategic advantage in drug design.[1] The ability of the ring to adopt different shapes allows it to adapt to the specific topology of a target's binding site, maximizing intermolecular interactions and, consequently, potency.

Furthermore, the substituents on the azepane ring are presented in well-defined spatial vectors. This allows for the precise positioning of pharmacophoric elements to engage with specific residues on a target protein. The strategic introduction of functional groups can therefore be used to fine-tune not only potency but also selectivity and pharmacokinetic properties.[2][3]

Therapeutic Landscape of Functionalized Azepanes

The broad utility of the azepane scaffold is evidenced by the diverse range of therapeutic areas in which its derivatives have shown promise. More than 20 drugs containing the azepane motif have been approved by the FDA for a variety of diseases.[4]

Oncology: Targeting Aberrant Signaling

A significant focus of azepane-based drug discovery has been in oncology, where these derivatives have been engineered to inhibit key enzymes in cancer-related signaling pathways.[4][5][6]

-

Protein Kinase Inhibition: The fungal metabolite (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[1] This natural product has served as a foundational scaffold for the development of synthetic analogues with antitumor activity.[1]

-

PI3K/Akt Pathway Modulation: The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Azepane derivatives have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key node in this pathway.[7][8] By inhibiting Akt, these compounds can induce apoptosis and cell cycle arrest in cancer cells.[8]

Hypothesized Mechanism of Action: An Azepane-Based Akt Inhibitor

A hypothetical inhibitor, 1-(3,4-dimethoxybenzoyl)azepane, is posited to act as an allosteric inhibitor of Akt. The dimethoxybenzoyl moiety could occupy the pleckstrin homology (PH) domain, preventing the localization of Akt to the cell membrane, a crucial step in its activation. The flexible azepane core would allow for optimal positioning of the benzoyl group within the binding pocket.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by an azepane derivative.

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. The azepane-2,4-dione scaffold has been identified as a promising starting point for novel PARP-1 inhibitors, with the dione functionality mimicking the nicotinamide moiety of the natural substrate, NAD+.[9]

Neurodegenerative and Psychiatric Disorders

The conformational flexibility of the azepane ring makes it well-suited for interacting with the complex binding sites of G-protein coupled receptors (GPCRs) and transporters in the central nervous system.

-

Alzheimer's Disease: Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[10]

-

Monoamine Transporter Inhibition: An N-benzylated bicyclic azepane has been identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in the treatment of neuropsychiatric disorders.[11][12]

Metabolic Diseases

-

Diabetes: Tolazamide, an approved oral blood glucose-lowering drug for type 2 diabetes, features an azepane ring.[1] Additionally, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[13]

Other Therapeutic Areas

The versatility of the azepane scaffold extends to a wide range of other applications, including:

-

Antimicrobial Agents: Azepane derivatives have demonstrated antibacterial and antifungal activities.[4]

-

Antiviral Activity: Certain azepane-containing compounds have shown potential as antiviral agents.[5][14]

-

Anti-inflammatory Agents: Hexahydropyrimido[1,2-a]azepine derivatives have been synthesized as selective COX-2 inhibitors with in vivo anti-inflammatory activity.[15][16]

-

Histamine Receptor Antagonists: Azelastine, a potent second-generation histamine antagonist, is an azepane-containing marketed drug.[1]

Synthesis of Functionalized Azepanes: Building the Core

The synthesis of functionalized azepanes has historically been a challenge due to the entropic penalty associated with forming a seven-membered ring.[5] However, several effective strategies have been developed.

-

Ring Expansion Reactions: A common approach involves the ring expansion of more readily available five- or six-membered rings. For instance, the Beckmann rearrangement of cyclohexanone oximes can yield caprolactam, a key precursor to many azepanes.

-

Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the preparation of complex azepanes from simple nitroarenes. This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion from a six-membered aromatic ring to a seven-membered azepane.[17][18][19] This two-step process offers a high degree of modularity and allows for the synthesis of highly substituted derivatives.[17][18][19]

-

Tandem Amination/Cyclization: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates.[5]

Experimental Protocol: Photochemical Dearomative Ring Expansion

This protocol is a generalized representation based on the strategy described by Leonori and Ruffoni.[17][18][19]

-

Reaction Setup: In a photoreactor equipped with a blue LED light source, combine the substituted nitroarene (1.0 equiv), an organolithium or Grignard reagent (1.2 equiv) in a suitable solvent (e.g., THF) at -78 °C under an inert atmosphere.

-

Irradiation: Irradiate the reaction mixture with blue light (e.g., 450 nm) at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Hydrogenolysis: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and add a catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

-

Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the final azepane derivative by column chromatography or crystallization.

Caption: General workflow for the synthesis of azepanes via dearomative ring expansion.

Structure-Activity Relationships (SAR) and Data-Driven Design

The development of potent and selective azepane-based drugs is heavily reliant on understanding the structure-activity relationships that govern their interactions with biological targets.

Table 1: Inhibitory Activity of Azepane Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Key Derivative Example | IC50 / Ki | Reference |

| Azepane Derivatives | Protein Kinase Bα (PKBα) | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | 4 nM | [7] |

| 2-oxo-azepane derivatives | γ-Secretase | 5,5-dimethyl-2-oxoazepane derivatives | Low nanomolar | [10] |

| Azepane Sulfonamides | 11β-HSD1 | 4-substituted azepane sulfonamides | 3.0 nM | [13] |

| Azepan-3-one derivatives | Cathepsin K | 4S-7-cis-methylazepanone analogue (SB-462795) | 0.041 nM | [2] |

| Azepine-dione core | PARP-1 | Not specified | - | [9] |

| Polyhydroxylated azepanes | β-galactosidase | Tetrahydroxylated azepane with a carboxymethyl group | 21 µM | [20] |

| Azepane Derivatives | PTPN2/PTPN1 | Not specified | Nanomolar | [21] |

Systematic modifications of the azepane scaffold can lead to dramatic changes in activity and pharmacokinetic properties. For example, in a series of azepan-3-one based cathepsin K inhibitors, the position and stereochemistry of a single methyl group on the azepane ring had a profound impact on both inhibitory potency and oral bioavailability.[2]

Future Directions and Conclusion

The azepane scaffold continues to be a fertile ground for drug discovery.[4][22] The development of novel synthetic methodologies, such as the dearomative ring expansion of nitroarenes, is opening up new areas of chemical space for exploration.[17][18][19] As our understanding of the conformational behavior of the azepane ring and its influence on biological activity deepens, we can expect the rational design of even more potent and selective therapeutics. The inherent "drug-likeness" of the azepane scaffold, combined with its proven track record in approved medicines, ensures that it will remain a high-value motif for medicinal chemists for the foreseeable future.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2021). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 26(11), 3328. [Link]

-

Various Authors. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

-

Stachel, S. J., Coburn, C. A., Steele, T. G., Jones, K. G., Loutzenhiser, E. F., Gregro, A. R., ... & Riddell, D. R. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. [Link]

-

Sanchez, R., Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Sanchez, R., Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

-

Various Authors. (2023). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

-

Various Authors. (2019). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. ResearchGate. [Link]

-

Various Authors. (2024). Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. ResearchGate. [Link]

-

El-Sayed, M. A. A., El-Fakharany, E. M., El-Badry, O. M., & El-Adl, K. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

-

Yamashita, D. S., Smith, W. W., Zhao, B., Janson, C. A., Tomaszek, T. A., Bossard, M. J., ... & McQueney, M. S. (2003). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 46(18), 3775-3785. [Link]

-

El-Sayed, M. A. A., El-Fakharany, E. M., El-Badry, O. M., & El-Adl, K. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry, 13(7), 625-641. [Link]

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(6), 724-748. [Link]

-

Wang, H., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Liu, J. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

-

Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. [Link]

-

Berhault, A., Best, M., Behr, J. B., & Plantier-Royon, R. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry, 58, 1-7. [Link]

-

Various Authors. (2025). Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. AMiner. [Link]

-

Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. [Link]

-

Visini, R., Arus-Pous, J., Daina, A., & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Visini, R., Arus-Pous, J., Daina, A., & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

-

Sanchez, R., Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 18. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Discovery and synthesis of novel azepane building blocks

An In-depth Technical Guide to the Discovery and Synthesis of Novel Azepane Building Blocks

Authored by: A Senior Application Scientist

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. Among these, saturated heterocycles are of paramount importance, and the seven-membered azepane ring has emerged as a privileged structure.[1][2] Its inherent three-dimensional character and conformational flexibility offer medicinal chemists a powerful tool to escape the flatland of aromatic systems and explore new chemical space. This guide provides an in-depth technical exploration of the discovery and synthesis of novel azepane building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic advantages of the azepane core, dissect key synthetic methodologies with an emphasis on the rationale behind experimental choices, and present detailed protocols for the construction of these valuable motifs.

The Strategic Value of the Azepane Scaffold in Drug Design

The azepane motif is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic relevance.[1][3] Its utility spans a wide array of biological targets, including applications in anticancer, antidiabetic, and antiviral agents.[1] The unique conformational landscape of the azepane ring allows for the precise spatial arrangement of substituents, enabling enhanced binding affinity and selectivity for target proteins. This conformational diversity is often a decisive factor in the bioactivity of azepane-containing compounds.[4]

One of the most notable examples of a natural product containing an azepane core is Balanol, a fungal metabolite that acts as a potent protein kinase inhibitor.[1][4] In the realm of synthetic pharmaceuticals, drugs like Azelastine, a histamine antagonist, and Tolazamide, an oral blood glucose-lowering agent, feature the azepane substructure.[4] The prevalence of this scaffold in successful drugs underscores its importance as a key building block for pharmaceutical innovation.[5]

Core Synthetic Strategies for Assembling the Azepane Ring

The construction of the seven-membered azepane ring can be challenging due to unfavorable entropic factors. However, several robust synthetic strategies have been developed to access this important scaffold. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and azepanes are no exception. This powerful reaction typically employs ruthenium-based catalysts to cyclize a diene precursor. The resulting unsaturated azepine can then be readily reduced to the corresponding azepane. The versatility of RCM allows for the synthesis of a wide variety of substituted azepanes.

Beckmann Rearrangement

A classic yet effective method for azepane synthesis involves the Beckmann rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the azepane. This approach is particularly useful for accessing azepanes with substitution at the C2 position.

Reductive Amination

Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a direct and efficient method for constructing the azepane ring. The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction.

Dearomative Ring Expansion of Nitroarenes

A recent and innovative strategy involves the photochemical dearomative ring expansion of nitroarenes.[2] This method transforms a six-membered aromatic ring into a seven-membered azepine system, which can be subsequently hydrogenated to the azepane.[2] This approach provides access to complex, polysubstituted azepanes from readily available starting materials.[2][6]

Caption: Major synthetic routes to the azepane core.

Enantioselective Synthesis of Substituted Azepanes

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective methods for the synthesis of substituted azepanes is of utmost importance. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and asymmetric lithiation-conjugate addition sequences.[7][8]

A notable approach involves the use of a (−)-sparteine-mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, followed by conjugate addition to a β-aryl α,β-unsaturated ester.[7][8] This sequence allows for the highly diastereoselective and enantioselective synthesis of polysubstituted azepanes.[7][8]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of key azepane building blocks.

Protocol: Synthesis of a Dibenzo[b,f]azepine Derivative

This protocol is adapted from a method for synthesizing novel anticancer candidates.[9]

Step 1: Synthesis of 5H-dibenzo[b,f]azepine (2)

-

Suspend Carbamazepine (12 g) in water (600 ml).

-

Add NaOH (32 g, 20 mol equiv.).

-

Heat the mixture under reflux, monitoring the reaction by TLC.

-

Filter the hot reaction mixture to afford the product as an orange solid.

Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3)

-

Suspend the product from Step 1 (9.5 g) in toluene (300 ml).

-

Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).

-

Stir the mixture at room temperature for 24 hours.

-

Add excess hydrazine hydrate (100 ml) and stir for 1 hour.

-

Cool the mixture and filter to collect the product.

Step 3: Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a-g)

-

To a stirred solution of the product from Step 2 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Wash the reaction mixture with NaHCO3 (10%, 20 ml) and water.

-

Separate the organic layer, dry with Na2SO4, and evaporate under vacuum.

-

Purify the crude product by crystallization from ethanol.

Caption: Workflow for dibenzo[b,f]azepine synthesis.

Applications and Future Perspectives

The versatility of the azepane scaffold ensures its continued importance in drug discovery. Azepane-based compounds have shown promise in a wide range of therapeutic areas, including neuropharmacology, oncology, and metabolic diseases.[3][10][11] The development of novel synthetic methodologies, particularly those that are environmentally benign and allow for the efficient, stereoselective synthesis of highly functionalized azepanes, will be a key focus of future research.[12] As our ability to synthesize and manipulate this versatile scaffold improves, we can expect to see the emergence of a new generation of azepane-containing drugs with enhanced efficacy and safety profiles.

References

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Coldham, I., & Gao, J. (2004). Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society. [Link]

- Coldham, I., & Gao, J. (2004). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja046658+

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Set, C., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

-

Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2017). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

-

Coldham, I., & Gao, J. (2004). Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. ElectronicsAndBooks. [Link]

-

Moody, C. J., & Mykura, R. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

-

Cardona, F., Goti, A., & Brandi, A. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

-

Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed. [Link]

-

Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Set, C., et al. (2025). View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

-

Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]

-

Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Various Authors. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. ChemistrySelect. [Link]

-

Various Authors. (2022). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports. [Link]pmc/articles/PMC9833894/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate (CAS Number: 1259065-07-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate, a key building block in modern medicinal chemistry. With the CAS number 1259065-07-0, this N-Boc protected azepane derivative serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document consolidates available data on its characteristics and highlights its significance for researchers in organic synthesis and drug discovery.

Introduction: The Azepane Scaffold in Drug Discovery

The seven-membered azepane ring is a significant heterocyclic motif in medicinal chemistry, appearing in the structure of numerous biologically active compounds.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. The incorporation of the azepane scaffold has been a successful strategy in the development of drugs for a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The subject of this guide, this compound, is a valuable derivative that provides a strategic entry point for the elaboration of this important heterocyclic system. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and subsequent deprotection under mild conditions, a crucial feature in multi-step synthetic campaigns.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Chemical Identity

-

Systematic Name: this compound[2]

-

Synonyms: Methyl 1-Boc-hexahydro-1H-azepine-4-carboxylate, tert-butyl methyl azepane-1,4-dicarboxylate, 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) 4-methyl ester, 1-Boc-hexahydro-1H-azepine-4-carboxylic acid methyl ester, Methyl 1-Boc-azepane-4-carboxylate[2]

-

Molecular Formula: C₁₃H₂₃NO₄[2]

-

Molecular Weight: 257.33 g/mol [2]

Physicochemical Data

| Property | Value | Source |

| Appearance | Not specified; likely a solid or oil | - |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| Storage | Store at 2-8°C for long-term stability. | [4] |

| Purity | Commercially available with a purity of 97% or higher. | [4] |

Note: The lack of publicly available, experimentally determined physical constants such as boiling and melting points is common for specialized chemical intermediates that are primarily used in further synthesis rather than as final products. Researchers should handle the compound with appropriate care, assuming it may be a combustible solid or liquid.

Synthesis and Manufacturing

While a specific, detailed, peer-reviewed synthesis protocol for this compound is not widely published, its structure suggests a logical synthetic approach based on established organic chemistry principles. The synthesis would likely involve the N-Boc protection of an azepane-4-carboxylic acid derivative followed by esterification of the carboxylic acid group.

A plausible synthetic route is illustrated in the workflow below. This would typically start from a commercially available azepane-4-carboxylic acid or a precursor that can be readily converted to it.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for similar compounds.[5]

Step 1: N-Boc Protection of Azepane-4-carboxylic acid

-

To a stirred solution of azepane-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water or tetrahydrofuran) at 0 °C, add a base such as sodium hydroxide or triethylamine.

-